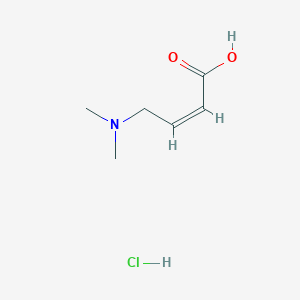

trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride

Description

trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride (CAS: 98548-81-3 or 848133-35-7) is an α,β-unsaturated carboxylic acid derivative with the molecular formula C₆H₁₁NO₂·ClH and a molecular weight of 165.62 g/mol . The compound is commonly used in pharmaceutical and chemical research, particularly in synthesizing bioactive molecules or as a ligand in coordination chemistry. It is commercially available in high purity (≥98%) and various quantities, from milligrams to kilograms . Safety data indicate risks of skin irritation (H315), eye damage (H319), and respiratory irritation (H335), necessitating proper handling precautions .

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

(Z)-4-(dimethylamino)but-2-enoic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3-; |

InChI Key |

UUHNQHFOIVLAQX-LNKPDPKZSA-N |

Isomeric SMILES |

CN(C)C/C=C\C(=O)O.Cl |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride typically involves the reaction of dimethylamine with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Method 1: Acid Hydrolysis of Methyl Esters

-

Starting Material : (E)-4-(Dimethylamino)-2-butenoic acid methyl ester

-

Reagents : Sodium hydroxide (NaOH), hydrochloric acid (HCl)

-

Conditions : Hydrolysis in aqueous methanol, followed by acidification with HCl to precipitate the hydrochloride salt .

Method 2: Industrial-Scale Production

-

Reactants : Tetramethylammonium hydroxide and HCl

-

Process : Direct reaction under controlled pH and temperature to form the hydrochloride salt .

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | Methyl ester | Tetramethylammonium hydroxide |

| Key Reagent | NaOH, HCl | HCl |

| Temperature | Room temperature | Controlled industrial |

| Yield | 73% | Not specified |

Substitution Reactions

The compound undergoes substitution reactions, particularly in the synthesis of antitumor agents:

Example: Formation of Afatinib Intermediate

-

Reactant : 4-(3-Chloro-4-fluorophenylamino)-6-amino-3-cyano-7-ethoxy quinoline

-

Reagents : 4-(Dimethylamino)-2-butenoyl chloride hydrochloride (suspension in CH₃CN)

-

Conditions :

-

Product : 4-(Dimethylamino)-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-quinazolin-6-yl]-amide .

Decomposition Pathways

Stability studies reveal potential decomposition under specific conditions:

Intramolecular Cyclization

Scientific Research Applications

trans-4-Dimethylaminocrotonic acid hydrochloride is a pharmaceutical intermediate and organic synthesis reagent with applications in the preparation of antitumor agents and novel derivatives .

Scientific Research Applications

Tyrosine Kinase Inhibitors

trans-4-Dimethylaminocrotonic acid hydrochloride serves as a precursor in the preparation of tyrosine kinase inhibiting antitumor agents .

Synthesis of Novel Pyrazole and Quinazoline Derivatives

It is used as an organic synthesis reagent for creating pyrazole derivatives and 6-heterocycloalkyl quinazoline derivatives .

** anti-leishmanial activities**

trans-4-(Dimethylamino)-2-butenoic acid hydrochloride has been used in the synthesis of novel compounds that have demonstrated anti-leishmanial activities .

Mechanism of Action

The mechanism of action of (Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 4-(Dimethylamino)butanoic Acid Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 179.63 g/mol

- Key Differences: Lacks the α,β-unsaturated double bond, resulting in reduced conjugation and altered reactivity. The saturated butanoic acid chain may decrease its utility in reactions requiring electron-deficient alkenes (e.g., Michael additions).

- Applications : Used in peptide synthesis and as a building block for surfactants .

2.1.2. trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Differences: Incorporates a rigid cyclohexane ring with an amino group, contrasting with the linear, unsaturated backbone of the target compound. The cyclohexane structure may enhance stereochemical stability in drug design .

2.1.3. (2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

- Molecular Formula: C₆H₁₁Cl₂NO

- Molecular Weight : 184.06 g/mol

- Key Differences : Replaces the carboxylic acid group with a reactive acyl chloride, enabling nucleophilic substitution reactions. This derivative is primarily used as a synthetic intermediate for amides or esters .

Pharmacologically Relevant Compounds

2.2.1. Centrophenoxine Hydrochloride

- Molecular Formula: C₁₂H₁₆Cl₂NO₃

- Molecular Weight : 294.20 g/mol

- Key Differences: Contains a p-chlorophenoxyacetate ester group and a dimethylaminoethyl moiety. Used clinically as a nootropic agent, unlike the research-focused target compound .

2.2.2. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₃ (exact weight unspecified)

- Key Differences: Features an additional aminoethoxy side chain, enabling plant growth regulation applications (e.g., ethylene inhibition) .

Amino Acid Derivatives

2.3.1. (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₃

- Key Differences : Methoxy substitution at C4 and stereochemical specificity (S-configuration) make it relevant in peptide modification and chiral synthesis .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| trans-4-(Dimethylamino)-2-butenoic Acid HCl | C₆H₁₁NO₂·ClH | 165.62 | α,β-unsaturated acid, dimethylamino | Research, ligand synthesis |

| 4-(Dimethylamino)butanoic Acid HCl | C₆H₁₄ClNO₂ | 179.63 | Saturated chain, dimethylamino | Peptide synthesis |

| (2E)-4-(Dimethylamino)but-2-enoyl Chloride HCl | C₆H₁₁Cl₂NO | 184.06 | Acyl chloride, conjugated double bond | Reactive intermediate |

| Centrophenoxine HCl | C₁₂H₁₆Cl₂NO₃ | 294.20 | Ester, p-chlorophenoxy group | Nootropic drug |

Key Research Findings

- Reactivity: The α,β-unsaturated system in trans-4-(Dimethylamino)-2-butenoic Acid HCl facilitates Michael addition reactions, unlike its saturated analogue .

- Biological Activity: Structural analogues with aromatic or ester groups (e.g., Centrophenoxine) exhibit neuropharmacological effects, while the target compound is primarily a research tool .

- Synthetic Utility : The acyl chloride derivative (CAS 1130155-48-4) serves as a versatile intermediate for amide coupling, highlighting the importance of functional group interconversion in synthesis .

Biological Activity

Trans-4-(Dimethylamino)-2-butenoic acid hydrochloride, also known as trans-4-Dimethylaminocrotonic acid hydrochloride, is an organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. This compound has garnered attention in the biomedical field, particularly for its role as a precursor in the synthesis of various antitumor agents, primarily through its activity as a protein tyrosine kinase inhibitor.

The biological activity of trans-4-Dimethylaminocrotonic acid hydrochloride primarily revolves around its ability to inhibit tyrosine kinases, which are critical enzymes involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting these enzymes, the compound disrupts the signal transduction pathways that are often hijacked in cancerous cells, leading to apoptosis (programmed cell death) and reduced tumor growth.

Key Biochemical Pathways

- Inhibition of Tyrosine Kinases : The compound is known to interact with various receptor kinases, including HER-2 and EGF-R, which are implicated in several cancers such as breast and ovarian cancer .

- Induction of Apoptosis : Through its action on tyrosine kinases, trans-4-Dimethylaminocrotonic acid hydrochloride can promote apoptosis in malignant cells, thereby inhibiting their proliferation .

Research Findings

Recent studies have demonstrated the efficacy of trans-4-Dimethylaminocrotonic acid hydrochloride in various experimental models:

- Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. In pharmacological tests, it has shown significant activity against HER-2 positive cancer cells .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the compound's structure can enhance its specificity and potency against different tyrosine kinases. This is crucial for developing targeted therapies with fewer side effects.

- Pharmacokinetics and Toxicity : Investigations into the pharmacokinetics of this compound reveal that while it exhibits promising antitumor properties, understanding its toxicity profile is essential for clinical applications. Long-term exposure studies indicate minimal chronic effects; however, caution is advised regarding exposure routes .

Case Studies

Several case studies have highlighted the potential of trans-4-Dimethylaminocrotonic acid hydrochloride in cancer therapy:

- Case Study 1 : In a study focusing on breast cancer cell lines, trans-4-Dimethylaminocrotonic acid hydrochloride was shown to significantly reduce cell viability at concentrations that inhibited HER-2 activity by more than 50% (IC₅₀ values) within 24 hours of treatment .

- Case Study 2 : Another investigation into its effects on ovarian cancer cells demonstrated that treatment with this compound led to a marked increase in apoptotic markers compared to untreated controls, suggesting its potential as an effective therapeutic agent against resistant cancer types .

Applications in Medicine

Trans-4-Dimethylaminocrotonic acid hydrochloride serves as an intermediate in the synthesis of several clinically relevant drugs:

- Synthesis of Tyrosine Kinase Inhibitors : It plays a crucial role in developing drugs like afatinib and neratinib, which are used for treating various cancers by targeting specific kinases involved in tumor growth.

Comparative Analysis

To better understand the uniqueness of trans-4-Dimethylaminocrotonic acid hydrochloride compared to other similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Mechanism of Action | Clinical Application |

|---|---|---|---|

| Trans-4-Dimethylaminocrotonic Acid | C₆H₁₂ClNO₂ | Tyrosine kinase inhibition | Antitumor agent synthesis |

| Afatinib | C₃₃H₃₉ClF₃N₄O₂ | EGFR/HER2 inhibition | Non-small cell lung cancer |

| Neratinib | C₂₃H₂₃ClF₂N₂O₂ | HER2 inhibition | Breast cancer |

Q & A

Q. How to design stability-indicating assays for long-term storage studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.